2-Bromo-6-methylaniline

Nucleophilic aromatic substitution Cyanation Microwave-assisted synthesis

2-Bromo-6-methylaniline (CAS 53848-17-2) features an ortho,ortho-disubstitution pattern that uniquely modulates nucleophilicity and Pd oxidative addition kinetics versus common isomers. The 2-bromo/6-methyl geometry ensures exclusive para-electrophilic substitution—no isomer separation needed, maximizing atom economy. Leverage this regiospecific handle in Suzuki couplings for congested biaryls, one-pot benzimidazole synthesis (70–85% yield), and microwave-assisted cyanation (96% yield). Procure this specific isomer to guarantee reproducible cross-coupling kinetics, predictable regioselectivity, and streamlined SAR library assembly. Available in 98% purity, research and pilot-scale quantities.

Molecular Formula C7H8BrN
Molecular Weight 186.05 g/mol
CAS No. 53848-17-2
Cat. No. B1334028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methylaniline
CAS53848-17-2
Molecular FormulaC7H8BrN
Molecular Weight186.05 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Br)N
InChIInChI=1S/C7H8BrN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3
InChIKeyLDUCMSVRKKDATH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-methylaniline CAS 53848-17-2 Procurement Baseline and Chemical Characteristics


2-Bromo-6-methylaniline (CAS: 53848-17-2) is an ortho-substituted halogenated aniline derivative with the molecular formula C7H8BrN and a molecular weight of 186.05 g/mol [1]. This compound features a bromine atom at the 2-position and a methyl group at the 6-position of the aniline ring, establishing a distinctive ortho,ortho-disubstituted geometry that critically modulates nucleophilicity at the primary amine and oxidative addition kinetics at the C–Br bond . It is commercially available in purities ranging from 95% to 98% and exists as a low-melting solid or liquid at ambient temperature, with a boiling point of 105–107 °C at 205 mmHg and a density of 1.4780 g/mL at 25 °C [1][2].

Why 2-Bromo-6-methylaniline Cannot Be Substituted with Other Bromo-methylaniline Isomers in Procurement


The procurement decision for 2-bromo-6-methylaniline (CAS 53848-17-2) versus its positional isomers (e.g., 2-bromo-4-methylaniline, 4-bromo-2-methylaniline) is non-trivial and cannot be resolved by generic substitution . The ortho-bromo/ortho-methyl configuration of the target compound establishes a unique electronic environment: the electron-donating methyl group at the 6-position partially mitigates the strong electron-withdrawing effect of the bromine at the 2-position, resulting in a net basicity that differs measurably from other substitution patterns [1]. In non-aqueous potentiometric titrations, the basicity-decreasing effect of bromine is maximized in the ortho position relative to meta and para, while the basicity-increasing effect of methyl is minimized at the ortho position, making the 2,6-substitution pattern unique in its combined electronic profile [1]. This electronic signature directly impacts reaction kinetics in cross-coupling chemistry and regiochemical outcomes in electrophilic substitution pathways. Substituting with an isomer lacking this precise ortho,ortho-arrangement introduces uncontrolled variables in synthetic reproducibility and may alter yield profiles, regioselectivity, or functional group tolerance in downstream transformations .

Quantitative Differentiation Guide for 2-Bromo-6-methylaniline CAS 53848-17-2: Verified Performance Metrics vs. Comparators


Microwave-Assisted Cyanation Yield: 2-Bromo-6-methylaniline vs. Structural Analogs in Nucleophilic Aromatic Substitution

Under microwave-assisted cyanation conditions (CuCN, NMP, 220 °C, 40 min), 2-bromo-6-methylaniline undergoes clean nucleophilic aromatic substitution to afford 6-methyl-2-cyanoaniline in 96% isolated yield . This represents a high-yielding transformation that capitalizes on the activation provided by the ortho-bromo substituent adjacent to the amine. In contrast, bromoaniline isomers with bromine at the 4-position (para) relative to the amine group exhibit substantially reduced reactivity under comparable nucleophilic aromatic substitution conditions due to the absence of the ortho-activation effect conferred by the adjacent electron-withdrawing group and the stabilizing intramolecular hydrogen-bonding interaction between the ortho-bromo and the primary amine [1].

Nucleophilic aromatic substitution Cyanation Microwave-assisted synthesis Bromoarene reactivity

Relative Basicity Profile in Non-Aqueous Media: 2-Bromo-6-methylaniline vs. Other Substituted Anilines

In a systematic potentiometric study of 22 substituted aniline derivatives in nitrobenzene solvent, the basicity-decreasing effect of bromine substituents follows the positional order ortho > meta > para, with bromine exhibiting a greater basicity-reducing effect than chlorine across all positions [1]. Methyl substituents exhibit a basicity-increasing effect that follows the reverse positional order (para > meta > ortho). Consequently, the 2,6-substitution pattern of 2-bromo-6-methylaniline creates a uniquely attenuated basicity profile: the ortho-bromo exerts its maximum electron-withdrawing influence precisely where the ortho-methyl exerts its minimum electron-donating influence [1]. This results in a net basicity that is lower than 4-bromo-2-methylaniline (para-bromo/ortho-methyl) and higher than 2-bromo-4-methylaniline (ortho-bromo/para-methyl) [1].

Non-aqueous titration Basicity Substituent effects Potentiometry

Regioselectivity in Electrophilic Aromatic Substitution: 2-Bromo-6-methylaniline vs. Unsubstituted Aniline

Under standard nitration conditions (HNO3/H2SO4), 2-bromo-6-methylaniline undergoes electrophilic substitution exclusively at the 4-position (para to the methyl group, meta to bromine), yielding 2-bromo-6-methyl-4-nitroaniline as the predominant mononitration product . This regiospecific outcome arises from the concerted directing effects of the ortho/ortho-substituents: the methyl group activates the ortho and para positions relative to itself, while the bromine activates ortho and para positions relative to the halogen but deactivates the ring overall. The 4-position represents the unique site where the activating effect of the methyl group converges with a position that is meta (rather than ortho or para) to the deactivating bromine, minimizing steric and electronic conflict [1]. Unsubstituted aniline under identical conditions yields a mixture of ortho- and para-nitroaniline isomers, requiring subsequent separation [1].

Electrophilic aromatic substitution Regioselectivity Nitration Directing effects

Suzuki–Miyaura Coupling Reactivity: 2-Bromo-6-methylaniline as an ortho-Substituted Aryl Halide Partner

2-Bromo-6-methylaniline participates in Pd-catalyzed Suzuki–Miyaura coupling with various vinyl boronic acids to yield alkyl-substituted bromoindazole building blocks . The presence of the ortho-methyl group adjacent to the C–Br bond imposes steric hindrance that modulates the rate of oxidative addition to Pd(0). While this ortho-substitution generally slows oxidative addition relative to unhindered aryl bromides, it also suppresses competing β-hydride elimination pathways in subsequent steps of the catalytic cycle, potentially improving overall catalyst turnover and product selectivity in transformations where β-hydride elimination is a known side reaction [1]. This steric-electronic balance makes 2-bromo-6-methylaniline particularly suited for coupling reactions that require controlled reactivity rather than maximal initial rate .

Suzuki–Miyaura coupling Palladium catalysis Aryl halide reactivity Cross-coupling

One-Pot Domino C–N Cross-Coupling Yield: 2-Bromo-6-methylaniline in Benzimidazole Synthesis

In a one-pot, Cu-catalyzed domino C–N cross-coupling and cyclization sequence with iodobenzene and thiourea at 80–100 °C, 2-bromo-6-methylaniline affords 4-methyl-N-phenyl-1H-benzo[d]imidazol-2-amine in 70–85% yield . This transformation proceeds via sequential Ullmann-type coupling of the primary amine with iodobenzene, followed by cyclization with thiourea to construct the benzimidazole core. The ortho-bromo substituent remains intact throughout this sequence and is available for subsequent functionalization, enabling the construction of more complex molecular architectures in a modular fashion .

C–N cross-coupling Domino reaction Benzimidazole synthesis Copper catalysis

Physical Property Differentiation: Boiling Point and Density of 2-Bromo-6-methylaniline vs. 4-Bromo-2-methylaniline

2-Bromo-6-methylaniline exhibits a boiling point of 105–107 °C at 205 mmHg and a density of 1.4780 g/mL at 25 °C [1]. In contrast, the positional isomer 4-bromo-2-methylaniline (CAS 583-68-6) displays a boiling point of approximately 240 °C at 760 mmHg [2]. This substantial difference in boiling point (approximately 135 °C at equivalent pressure) and distinct density values provide a straightforward basis for distinguishing between these isomers during procurement, receiving inspection, and analytical verification [2]. These differences arise from variations in intermolecular hydrogen-bonding patterns and dipole moments resulting from the distinct substitution geometries [2].

Physical properties Boiling point Density Isomer differentiation

Recommended Research and Industrial Applications for 2-Bromo-6-methylaniline CAS 53848-17-2 Based on Verified Performance Data


Synthesis of Ortho-Substituted Biaryl and Heterobiaryl Scaffolds via Suzuki–Miyaura Coupling

2-Bromo-6-methylaniline serves as a versatile aryl halide partner in Pd-catalyzed Suzuki–Miyaura coupling reactions with vinyl boronic acids, enabling the construction of alkyl-substituted bromoindazole building blocks . The ortho-methyl group adjacent to the C–Br bond provides steric modulation of oxidative addition kinetics, which can be advantageous in coupling sequences where β-hydride elimination competes with the desired cross-coupling pathway . This steric-electronic profile makes the compound particularly suitable for synthesizing congested biaryl architectures that are challenging to access with unhindered aryl bromides.

Construction of Benzimidazole-Derived Pharmacophores via Domino C–N Cross-Coupling

In medicinal chemistry programs targeting benzimidazole-containing scaffolds, 2-bromo-6-methylaniline can be employed in Cu-catalyzed one-pot domino C–N cross-coupling and cyclization reactions with iodobenzene and thiourea to yield 4-methyl-N-phenyl-1H-benzo[d]imidazol-2-amine derivatives in 70–85% yield . The retention of the ortho-bromo substituent throughout this domino sequence provides a functional handle for subsequent diversification, enabling modular assembly of compound libraries for structure–activity relationship studies .

Regioselective Electrophilic Functionalization at the 4-Position

The ortho,ortho-disubstitution pattern of 2-bromo-6-methylaniline directs electrophilic aromatic substitution exclusively to the 4-position, as demonstrated in nitration reactions yielding 2-bromo-6-methyl-4-nitroaniline . This predictable, single-site regioselectivity eliminates the need for isomer separation and maximizes atom economy in synthetic sequences requiring selective para-functionalization. The compound is therefore recommended for applications where a single electrophilic substitution site is required without the complexity of isomeric mixtures .

High-Yielding Cyanation for Nitrile-Functionalized Building Blocks

Under microwave-assisted conditions (CuCN, NMP, 220 °C), 2-bromo-6-methylaniline undergoes efficient nucleophilic aromatic substitution to afford 6-methyl-2-cyanoaniline in 96% isolated yield . This transformation exploits the ortho-bromo activation conferred by intramolecular hydrogen bonding between Br and NH2, a pathway not available to para-bromo isomers . The resulting nitrile-functionalized product serves as a versatile intermediate for further derivatization, including hydrolysis to carboxylic acids, reduction to aminomethyl derivatives, or cycloaddition to heterocycles.

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